Fmoc-3,5-dinitro-L-tyrosine: A Technical Guide to its Structure and Synthesis
Fmoc-3,5-dinitro-L-tyrosine: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-3,5-dinitro-L-tyrosine is a specialized amino acid derivative that serves as a critical building block in peptide synthesis and as a valuable tool in drug discovery and development. The presence of two nitro groups on the aromatic ring of tyrosine significantly alters its electronic properties, making it a unique component for creating peptides with enhanced biological activities or for use as a molecular probe. This technical guide provides a comprehensive overview of the structure, properties, and detailed synthesis of Fmoc-3,5-dinitro-L-tyrosine.
Chemical Structure and Properties
Fmoc-3,5-dinitro-L-tyrosine is an L-tyrosine molecule where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and two nitro groups are substituted at the 3 and 5 positions of the phenyl ring.
Chemical Structure:
The key physicochemical properties of Fmoc-3,5-dinitro-L-tyrosine are summarized in the table below, providing essential data for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 195434-42-5 | [1] |
| Molecular Formula | C₂₄H₁₉N₃O₉ | [1] |
| Molecular Weight | 493.42 g/mol | [1] |
| Appearance | Yellow powder | |
| Melting Point | 166-173 °C | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in polar organic solvents | [2] |
Synthesis of Fmoc-3,5-dinitro-L-tyrosine
The synthesis of Fmoc-3,5-dinitro-L-tyrosine is a two-step process. The first step involves the dinitration of L-tyrosine to produce 3,5-dinitro-L-tyrosine. The second step is the protection of the amino group of 3,5-dinitro-L-tyrosine with an Fmoc group.
Experimental Protocol
Step 1: Synthesis of 3,5-Dinitro-L-tyrosine
This protocol is adapted from the method described by Chalmers, J. R., et al. (1949) in the Journal of the Chemical Society.[3]
Materials:
-
L-Tyrosine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitric Acid (HNO₃, d 1.42)
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a stirrer and cooled to 10°C, add L-tyrosine (105 g) in portions to concentrated sulfuric acid (450 ml).
-
Once the L-tyrosine is completely dissolved, cool the mixture to -5°C.
-
While maintaining the temperature at -5°C, add nitric acid (85.5 ml) dropwise over a period of 90 minutes with constant stirring.
-
After the addition of nitric acid is complete, continue stirring the solution at 0°C for an additional 15 minutes.
-
Pour the reaction mixture onto crushed ice (2 kg).
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from hot water to obtain pure 3,5-dinitro-L-tyrosine.
Step 2: Fmoc Protection of 3,5-Dinitro-L-tyrosine
This is a general procedure for the Fmoc protection of an amino acid.
Materials:
-
3,5-Dinitro-L-tyrosine
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
Dioxane
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve 3,5-dinitro-L-tyrosine in a 10% aqueous solution of sodium carbonate.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to proceed at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.
-
After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of 2 with dilute hydrochloric acid.
-
The Fmoc-3,5-dinitro-L-tyrosine will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Synthesis Workflow
The following diagram illustrates the two-step synthesis process of Fmoc-3,5-dinitro-L-tyrosine.
Caption: Synthesis workflow for Fmoc-3,5-dinitro-L-tyrosine.
Applications in Research and Drug Development
Fmoc-3,5-dinitro-L-tyrosine is a valuable reagent in several areas of scientific research:
-
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis to introduce dinitrophenyl groups into peptide sequences.[4] This modification can be used to study protein-protein interactions, enzyme mechanisms, and to develop peptides with altered biological activity.
-
Drug Development: The dinitrophenyl moiety can act as a hapten in immunological studies, aiding in the development of vaccines and diagnostics.[4] Furthermore, the unique electronic properties of the dinitrophenyl group can be exploited in the design of novel therapeutic agents.
-
Molecular Probes: The nitro groups can be reduced to amino groups, which can then be further modified with fluorescent tags or other reporter molecules, making it a useful tool for creating molecular probes.
References
- 1. scbt.com [scbt.com]
- 2. CAS 17360-11-1: 3,5-Dinitro-L-tyrosine | CymitQuimica [cymitquimica.com]
- 3. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
